3-(Dibutylamino)phenol

Beschreibung

Contextualization within Substituted Aminophenol Chemistry

Substituted aminophenols are a class of aromatic compounds that contain both an amino group (-NH₂ or its substituted derivatives) and a hydroxyl group (-OH) attached to a benzene (B151609) ring. These compounds are recognized as important organic intermediates with extensive applications, particularly in the pharmaceutical and dyestuff industries. google.com The relative position of the functional groups (ortho, meta, or para) and the nature of the substituents on the amino group significantly influence the compound's chemical properties and reactivity.

3-(Dibutylamino)phenol fits into this class as a meta-substituted aminophenol, where the hydroxyl group and the dibutylamino group are located at positions 1 and 3 of the benzene ring, respectively. The presence of two butyl groups on the nitrogen atom makes it a tertiary amine. This structure distinguishes it from simpler aminophenols like its precursor, m-aminophenol. tandfonline.com The reactivity of substituted aminophenols can be tuned by the reaction conditions; for instance, in alkaline media, the phenolic -OH group becomes more reactive, while in neutral conditions, the amino group is typically more nucleophilic. researchgate.net This differential reactivity is fundamental to its synthetic applications, allowing for selective reactions at either the hydroxyl or the amino functionality. The synthesis of this compound itself often starts from m-aminophenol, highlighting the direct lineage and chemical relationship within this compound family. tandfonline.com

Significance in Contemporary Organic Synthesis and Materials Science Research

The bifunctional nature of this compound makes it a significant molecule in both organic synthesis and materials science.

In organic synthesis, it is primarily utilized as a key intermediate for producing functional dyes. tandfonline.com A notable application is in the synthesis of leuco dyes, such as 2-anilino-3-methyl-6-(dibutylamino)fluoran (also known as ODB-2), which are used in the production of carbonless copy paper and thermal printing papers. tandfonline.com The synthesis of this compound for these applications can be achieved through several routes. One common industrial method involves the alkylation of m-aminophenol with an alkylating agent like n-bromobutane. tandfonline.com An alternative, more recent approach involves the direct reductive amination of m-aminophenol with n-butyraldehyde in the presence of a catalyst, a process noted for being more environmentally friendly. tandfonline.com

In the realm of materials science, this compound serves as a precursor for advanced functional materials. Its derivatives are integral to the development of materials for organic electronics. For example, it has been used in the synthesis of central dicyanomethylene-substituted unsymmetrical squaraine dyes. These dyes are investigated for their potential use in organic solar cells, where their strong absorption in the visible and near-infrared regions of the electromagnetic spectrum is a highly desirable property. The dibutylamino group acts as a strong electron donor, which is a crucial feature for the design of dye molecules used in photovoltaic applications. This role underscores the compound's importance in creating new materials that can address contemporary energy challenges.

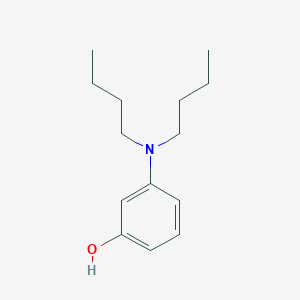

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(dibutylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-3-5-10-15(11-6-4-2)13-8-7-9-14(16)12-13/h7-9,12,16H,3-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSTZMGCKHBFJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345027 | |

| Record name | 3-(Dibutylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43141-69-1 | |

| Record name | N,N-Dibutyl-3-aminophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43141-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dibutylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 3 Dibutylamino Phenol

Development of Green and Sustainable Synthesis Routes

The chemical industry's focus on sustainability has driven research into environmentally benign synthetic methods for key intermediates like 3-(Dibutylamino)phenol.

Wastewater-Free Synthesis Approaches

Traditional industrial synthesis of this compound involves the alkylation of m-aminophenol with n-bromobutane. tandfonline.com This process typically requires aqueous acidic conditions and the periodic addition of a base, such as sodium hydroxide (B78521) solution, to act as an acid-trapping agent. tandfonline.com While this method can achieve high yields, a major drawback is the production of large volumes of wastewater containing sodium bromide, the treatment of which is costly and environmentally challenging. tandfonline.com

To address this, a practical and wastewater-free synthetic route has been developed. tandfonline.comingentaconnect.com This innovative approach circumvents the issues associated with traditional methods by employing a multi-step process that avoids the generation of saline wastewater. The key features of this green synthesis include:

The use of recyclable organic solvents like DMF, methanol, and toluene. tandfonline.com

The application of a recyclable palladium-on-carbon (Pd-C) catalyst. tandfonline.com

The ability to recover and reuse inorganic salts such as potassium carbonate (K₂CO₃). tandfonline.com

The elimination of aqueous extraction operations, which simplifies the process and reduces waste. tandfonline.com

This route represents a significant advancement in the sustainable production of this compound, making it more suitable for large-scale manufacturing. tandfonline.com

Optimization of Reaction Parameters and Conditions for High Yield and Purity

Achieving high yield and purity is a central goal in chemical synthesis optimization. acs.org In the wastewater-free synthesis of this compound, reaction parameters have been carefully optimized. tandfonline.com The process starts with the reaction of m-dinitrobenzene with benzyl (B1604629) alcohol in the presence of potassium carbonate and DMF at an elevated temperature. tandfonline.com The subsequent steps, including catalytic hydrogenation to form an intermediate aniline (B41778) and the final alkylation and debenzylation steps, are controlled to maximize product formation and minimize impurities.

The final product, this compound, is obtained as a bright yellow liquid through vacuum distillation, achieving a notable 78% yield and greater than 99% purity as determined by HPLC. tandfonline.com

Table 1: Optimized Reaction Parameters for the Final Step of Wastewater-Free Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Purification Method | Vacuum Distillation | tandfonline.com |

| Distillation Pressure | 2–4 mm Hg | tandfonline.com |

| Distillate Temperature | 125–132 °C | tandfonline.com |

| Final Yield | 78% | tandfonline.com |

| Final Purity (HPLC) | >99% | tandfonline.com |

Advanced Synthetic Strategies for Complex Molecule Construction

This compound is not only a valuable product in its own right but also a key intermediate in the synthesis of more complex functional molecules.

Utilization of this compound as a Key Building Block in Multi-Step Organic Syntheses

The compound serves as an essential precursor in the dye industry. tandfonline.com A prominent example of its application is in the production of functional dyes and dye intermediates, such as 2-anilino-3-methyl-6-(dibutylamino)fluoran, commonly known as ODB-2. tandfonline.com The synthesis of such complex fluoran (B1223164) dyes involves multiple steps where the this compound moiety is incorporated to impart specific chromophoric properties to the final molecule. Its structural features are critical for the performance of these advanced materials.

Investigation of Precursor Selection and Reaction Pathways

The selection of precursors and the design of reaction pathways are fundamental to the success and sustainability of a chemical synthesis. researchgate.net For this compound, several routes have been explored.

Traditional Industrial Routes:

From Nitrobenzene (B124822): This pathway begins with the sulfonation of nitrobenzene to give 3-nitrobenzenesulfonic acid, followed by reduction to 3-aminobenzenesulfonic acid. A high-temperature alkali fusion step then yields m-aminophenol, which is subsequently alkylated. tandfonline.com This route suffers from the production of significant waste, including acid, alkali, and iron mud. tandfonline.com

From m-Phenylenediamine (B132917): This method involves the hydrolysis of m-phenylenediamine in sulfuric acid at high temperature and pressure to produce m-aminophenol, which is then alkylated. The selectivity of this reaction is not high. tandfonline.com

Wastewater-Free Route: This modern approach utilizes m-dinitrobenzene as the starting material. tandfonline.com The key steps in this pathway are:

Reaction of m-dinitrobenzene with benzyl alcohol to form 1-(benzyloxy)-3-nitrobenzene. tandfonline.com

Catalytic hydrogenation of the nitro group to an amino group.

Alkylation of the amino group with a butylating agent.

Hydrogenolytic debenzylation to yield the final this compound product. tandfonline.com

This pathway was specifically designed to avoid the harsh conditions and waste streams of the traditional methods, demonstrating a strategic selection of precursors and reactions to achieve a greener process. tandfonline.com

Industrial Relevance and Scale-Up Considerations in Fine Chemical Manufacturing

This compound is an important intermediate in the fine chemical sector, particularly for manufacturing dyes. tandfonline.com The global annual production of m-aminophenol and its derivatives, including this compound, for use in dyes and other applications exceeds 2,000 tons, highlighting its industrial significance. tandfonline.com

For industrial-scale production, the efficiency, safety, and environmental impact of the synthesis are paramount. The traditional synthesis routes present several scale-up challenges, including:

Handling large quantities of corrosive waste acid and alkali.

Disposal of solid waste like iron mud.

High energy consumption due to high-temperature processes. tandfonline.com

Managing large volumes of wastewater containing salts. tandfonline.com

The wastewater-free synthesis route offers significant advantages for industrial manufacturing. tandfonline.com The ability to recycle solvents, catalysts, and reagents drastically reduces the process mass intensity (PMI) and minimizes waste treatment costs. tandfonline.comrsc.org Furthermore, the elimination of extraction operations simplifies the downstream processing, leading to a more streamlined and economically viable manufacturing process suitable for large-scale production. tandfonline.com

Chemical Reactivity and Derivatization Research of 3 Dibutylamino Phenol

Exploration of Fundamental Functional Group Transformations

The aminophenol moiety is susceptible to a range of transformations, primarily involving oxidation-reduction pathways and substitution reactions.

The oxidation of phenols can be complex, often yielding quinone-type structures. libretexts.org For aminophenols, this process can involve the formation of phenoxyl radicals and quinone imines. nih.gov In the case of the structurally similar 4-(dimethylamino)phenol, oxidation leads to the formation of a quinone imine, which can then undergo further reactions. nih.gov While specific studies on 3-(dibutylamino)phenol are not prevalent, it is anticipated to follow a similar pathway where the phenol (B47542) group is oxidized. The presence of the bulky dibutylamino group may influence the stability and subsequent reactions of the resulting intermediates.

The reduction of the aminophenol moiety is less commonly explored as the phenol and tertiary amine groups are generally stable to typical reducing agents. However, under harsh conditions, the aromatic ring could potentially be hydrogenated.

Table 1: Anticipated Oxidation Products of this compound

| Reactant | Oxidizing Agent | Anticipated Product |

|---|

This table is based on the known reactivity of similar aminophenol compounds. libretexts.orgnih.gov

The hydroxyl (-OH) and the dialkylamino (-NR₂) groups are powerful activating, ortho-, para-directing groups in electrophilic aromatic substitution. libretexts.org In this compound, these groups are meta to each other. The hydroxyl group strongly directs incoming electrophiles to its ortho (positions 2 and 4) and para (position 6) positions. Similarly, the dibutylamino group directs to its ortho (positions 2 and 4) and para (position 6) positions. This synergistic activation makes positions 2, 4, and 6 highly nucleophilic and susceptible to electrophilic attack.

Reactions such as halogenation, nitration, and sulfonation are expected to proceed readily. libretexts.orgnoaa.gov For instance, bromination of phenols and anilines can be difficult to control, often leading to poly-substituted products. libretexts.org Carbon dioxide, a weak electrophile, can react with highly activated phenolate (B1203915) anions in what is known as the Kolbe-Schmidt reaction, although this typically favors ortho substitution. libretexts.org

Nucleophilic substitution can occur at the phenolic hydroxyl group, but it generally requires harsh conditions to break the strong C-O bond, unless there are strong electron-withdrawing groups on the ring. nih.gov The tertiary amine group itself is not susceptible to substitution but can be quaternized by reacting with alkyl halides. nih.gov

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagent | Predicted Major Substitution Positions |

|---|---|---|

| Bromination | Br₂ | 2, 4, 6 (potential for polybromination) |

| Nitration | Dilute HNO₃ | 2, 4, 6 |

The high reactivity is due to the combined activating effect of the -OH and -N(Bu)₂ groups. libretexts.org

Studies on Oxidation and Reduction Pathways of the Aminophenol Moiety

Reactivity Profiling and Mechanistic Elucidation of Novel Reactions

Research into the reactivity of this compound and its analogs continues to reveal novel applications. Its role extends beyond a simple intermediate to a key building block in complex molecular architectures.

One significant application is its use in the synthesis of fluoran (B1223164) dyes, which are used as color formers in thermal and carbonless copy paper. The synthesis of ODB-2, for example, involves the reaction of this compound with other precursors. tandfonline.com

Furthermore, the reactivity of the aminophenol core is exploited in multicomponent reactions. For instance, 3-(dimethylamino)phenol, a close analog, is used in a one-pot synthesis of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes. researchgate.net This reaction involves the condensation of the aminophenol, an aromatic aldehyde, and malononitrile (B47326) in the presence of a base. The mechanism likely involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the activated phenol, and subsequent intramolecular cyclization and tautomerization to yield the final chromene product.

Table 3: Examples of Syntheses Utilizing Aminophenol Reactivity

| Reactant(s) | Product Type | Reaction Description | Reference |

|---|---|---|---|

| This compound, other precursors | Fluoran Dye (e.g., ODB-2) | Multi-step synthesis for color formers. | tandfonline.com |

Catalytic Applications and Ligand Design with Aminophenol Scaffolds

Investigation of Substituted Phenols as Ligands in Organometallic Catalysis

Substituted phenols, and particularly aminophenols, are a crucial class of ligands in organometallic catalysis. tandfonline.com Their utility stems from the dual functionality of the hydroxyl and amino groups, which can coordinate to a metal center. tandfonline.combiomedpharmajournal.org The compound 3-(Dibutylamino)phenol is a meta-substituted aminophenol, where the relative positions of the functional groups influence its coordination chemistry. ebi.ac.uk

Amine-phenol ligands are integral to the development of catalysts for various reactions, including alkene polymerization and the ring-opening polymerization of lactones. tandfonline.com Zinc complexes featuring claw-type multidentate aminophenolate ligands have been synthesized and demonstrated to be efficient initiators for the ring-opening polymerization of rac-lactide. nih.gov The steric and electronic characteristics of these ancillary ligands, which can be modulated by substituents on the phenoxy and amine moieties, significantly impact the polymerization performance. nih.gov For example, introducing bulky substituents on the phenol (B47542) ring can decrease catalytic activity but may enhance stereoselectivity. nih.gov The synthesis of these ligands can be achieved through straightforward methods like the Mannich condensation, sometimes using environmentally benign solvents like water, which allows for the creation of a diverse library of ligands for screening in catalytic applications. tandfonline.comtandfonline.com

Role in Organic Transformations and Reaction Cascade Design

Aminophenol scaffolds, including meta-aminophenols like this compound, are pivotal in a variety of catalytic organic transformations. Their unique structure allows for chemoselective reactions, making them valuable building blocks in the synthesis of pharmaceuticals and other complex molecules. nih.govmdpi.com

A significant application of meta-aminophenols is in transition metal-catalyzed cross-coupling reactions. nih.gov Researchers have developed orthogonal catalyst systems that can selectively target either the N-H or the O-H bond of aminophenols for arylation. Specifically, copper-based catalysts have been successfully employed for the selective O-arylation of 3-aminophenols, while palladium-based catalysts are effective for selective N-arylation. nih.govacs.org This selectivity allows for the controlled synthesis of either N-aryl or O-aryl aminophenol derivatives, which are common motifs in therapeutic agents. nih.govacs.org

The following table summarizes the selective arylation of 3-aminophenol (B1664112) using different catalytic systems.

| Reaction Type | Catalyst System | Coupling Partner | Product | Selectivity | Reference |

|---|---|---|---|---|---|

| O-Arylation | CuI / Picolinic Acid | Aryl Iodide | O-Aryl-3-aminophenol | High for O-arylation | nih.gov |

| N-Arylation | BrettPhos Precatalyst (Palladium) | Aryl Bromide/Chloride | N-Aryl-3-aminophenol | High for N-arylation | nih.gov |

Furthermore, aminophenol derivatives are central to reaction cascade designs. A notable example is the copper-catalyzed synthesis of meta-aminophenol derivatives through a cascade reaction involving a nih.govacs.org-rearrangement followed by an oxa-Michael addition. mdpi.comnih.gov This method provides an efficient route to functionalized meta-aminophenols, which are otherwise challenging to synthesize due to the ortho/para directing nature of the amino and hydroxyl groups in electrophilic substitutions. mdpi.com

In another context, poly(meta-aminophenol) (PmAP) has been utilized as a solid-state electron mediator in a Z-scheme photocatalytic system for the mineralization of organic pollutants. acs.orgrsc.org The synergistic effect of the -OH and -NH2 functional groups in PmAP enhances its electrochemical properties and its ability to facilitate charge transfer, highlighting the diverse catalytic roles of aminophenol-based materials. rsc.org

Mechanistic Studies of Catalytic Cycles Involving Aminophenol Scaffolds

Understanding the mechanisms of catalytic cycles involving aminophenol scaffolds is crucial for optimizing existing reactions and designing new, more efficient catalysts. Studies have focused on elucidating the roles of the metal center and the aminophenol ligand throughout the reaction pathway.

In palladium-catalyzed cross-coupling reactions, such as the N-arylation of 3-aminophenol, the catalytic cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. chinesechemsoc.org This is followed by coordination of the aminophenol and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. scirp.org The choice of ligand, such as BrettPhos, is critical as it influences the rates of these elementary steps and prevents side reactions. nih.gov

For copper-catalyzed reactions, the mechanism can be more varied. In the O-arylation of 3-aminophenol, the aminophenol likely coordinates to the Cu(I) center, followed by reaction with the aryl halide in a process that may involve an oxidative addition/reductive elimination sequence or a related pathway. nih.gov

A proposed mechanism for the palladium-catalyzed reductive coupling of phenols with anilines suggests an initial reduction of the phenol to a cyclohexanone (B45756) intermediate. rsc.org This ketone then undergoes condensation with the amine to form an imine, which is subsequently reduced by the palladium catalyst to yield the final cyclohexylamine (B46788) product. rsc.org

In more complex cascade reactions, the aminophenol scaffold can participate in multiple transformation steps. For instance, in a palladium-catalyzed 1,1-arylamination of alkenes using iodophenols, a proposed mechanism involves an initial Heck arylation, followed by a series of palladium migration and isomerization steps to form a para-quinone methide intermediate. chinesechemsoc.org This intermediate is then trapped by an N-nucleophile to form the final product. Deuterium-labeling studies have supported a mechanism involving β-hydride elimination and reinsertion steps, highlighting the intricate role of the metal catalyst in orchestrating the reaction cascade. chinesechemsoc.org These mechanistic insights are fundamental for extending the scope and efficiency of catalytic reactions involving phenol and aminophenol derivatives.

Advanced Spectroscopic and Analytical Characterization of 3 Dibutylamino Phenol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. Through ¹H NMR and ¹³C NMR, the connectivity and chemical environment of each hydrogen and carbon atom in 3-(Dibutylamino)phenol can be mapped out.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the aliphatic protons of the two butyl chains, and the phenolic hydroxyl proton. The electron-donating dibutylamino group and the hydroxyl group significantly influence the chemical shifts of the aromatic protons, causing them to appear at different frequencies. The protons on the butyl chains will exhibit characteristic splitting patterns (multiplicities) due to coupling with adjacent protons.

Expected ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (C4-H, C5-H, C6-H) | 6.1 - 6.4 | Multiplet (m) | 3H |

| Aromatic (C2-H) | 6.9 - 7.1 | Triplet (t) | 1H |

| Phenolic (-OH) | ~5.0 - 9.0 | Broad Singlet (br s) | 1H |

| N-Methylene (-N-CH₂ -CH₂-CH₂-CH₃) | 3.2 - 3.4 | Triplet (t) | 4H |

| Methylene (-N-CH₂-CH₂ -CH₂-CH₃) | 1.5 - 1.7 | Sextet or Multiplet | 4H |

| Methylene (-N-CH₂-CH₂-CH₂ -CH₃) | 1.3 - 1.5 | Sextet or Multiplet | 4H |

Note: Predicted values are based on established principles of NMR spectroscopy and data from analogous compounds. Actual values may vary depending on the solvent and instrument frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a separate signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons attached to the oxygen and nitrogen atoms will be significantly shifted downfield.

Expected ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-OH) | 155 - 158 |

| Aromatic (C-N) | 148 - 151 |

| Aromatic (C-H) | 100 - 130 |

| N-Methylene (-C H₂-) | 50 - 53 |

| Methylene (-CH₂-C H₂-CH₂-CH₃) | 29 - 32 |

| Methylene (-CH₂-CH₂-C H₂-CH₃) | 19 - 22 |

Note: Predicted values are based on established principles of NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Identification and Impurity Profiling

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can help in identifying impurities.

For this compound (C₁₄H₂₃NO), the exact mass can be calculated with high precision. High-Resolution Mass Spectrometry (HRMS) can distinguish between compounds with the same nominal mass but different elemental formulas, providing unambiguous confirmation of the molecular formula. The calculated exact mass for the neutral molecule is 221.177963 Da. chemsrc.com

In a typical mass spectrum, the molecule will be ionized. Using electrospray ionization (ESI) in positive mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺, with an m/z value of approximately 222.1852. The fragmentation pattern can also provide structural information. A common fragmentation pathway for N-alkylated anilines involves the cleavage of the C-C bond beta to the nitrogen atom. For this compound, this would correspond to the loss of a propyl radical (•C₃H₇), resulting in a prominent fragment ion.

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

|---|---|---|

| [M]⁺ | 221.18 | Molecular Ion (in EI-MS) |

| [M+H]⁺ | 222.19 | Protonated Molecule (in ESI-MS) |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing insights into its electronic structure. The absorption of energy corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. For aromatic compounds like this compound, the most significant absorptions are due to π→π* transitions within the benzene (B151609) ring. researchgate.net

The presence of auxochromic groups—substituents on the benzene ring that modify the absorption properties—such as the hydroxyl (-OH) and the dibutylamino (-N(Bu)₂) groups, has a pronounced effect. Both are strong electron-donating groups that interact with the π-system of the ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene. For comparison, phenol (B47542) absorbs at approximately 270 nm in a non-polar solvent. photochemcad.com The addition of the strongly donating amino group is expected to shift this absorption to a longer wavelength, likely in the 280-300 nm range in a non-polar solvent. The exact position and intensity of the absorption maximum (λmax) can be influenced by solvent polarity and pH. researchgate.net

Chromatographic Methods for Purity Assessment and Separation Science (e.g., HPLC, GC)

Chromatography is essential for separating components of a mixture and is widely used to assess the purity of chemical compounds. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method is typically employed. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. Purity is often determined by measuring the area of the main peak relative to the total area of all peaks on the chromatogram, often using a Photo Diode Array (PDA) or UV detector set to an appropriate wavelength. europa.euresearchgate.net Patent literature describes the use of liquid chromatography to monitor the progress of reactions producing 3-(N,N-disubstituted amino)phenols and to analyze the purity of the final product. google.com

A typical HPLC system for this analysis would include:

Column: C18 (octadecylsilyl) reversed-phase column.

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with formic acid) and an organic solvent like acetonitrile (B52724) or methanol.

Detector: UV or PDA detector.

Gas Chromatography (GC)

GC is an effective technique for analyzing volatile compounds. This compound is sufficiently volatile to be analyzed by GC, often for purity assessment. fishersci.cavwr.com The sample is vaporized and transported through a capillary column by an inert carrier gas (like helium or nitrogen). Separation is based on the compound's boiling point and its interactions with the column's stationary phase.

A typical GC system for this analysis would involve:

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane).

Injector: Split/splitless injector.

Carrier Gas: Helium or Hydrogen.

Detector: Flame Ionization Detector (FID) for general-purpose purity analysis or a Mass Spectrometer (GC-MS) for definitive identification of the main component and any impurities. nih.gov

Computational Chemistry and Theoretical Insights into 3 Dibutylamino Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactive behavior of 3-(Dibutylamino)phenol.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For phenolic compounds, DFT calculations, often at the B3LYP/6-31G(d,p) or similar levels of theory, are employed to determine optimized molecular geometries and electronic properties. iucr.orgiucr.orgacs.orgmdpi.com These studies involve calculating the molecule's ground state energy, bond lengths, and bond angles, which are crucial for understanding its stability and conformation.

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined using DFT. iucr.org The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For instance, in a study of various phenolic compounds, the HOMO and LUMO energies were used to calculate global reactivity descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index. mdpi.com These parameters provide a quantitative measure of the molecule's reactivity.

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, visualizes the charge distribution on the molecule and helps identify regions susceptible to electrophilic or nucleophilic attack. For this compound, the electron-donating dibutylamino group and the hydroxyl group significantly influence the electron density distribution on the aromatic ring.

Table 1: Calculated Quantum Chemical Parameters for Phenolic Compounds This table presents representative data from DFT calculations on phenolic compounds to illustrate the types of parameters obtained. Actual values for this compound would require specific calculations.

| Parameter | Description | Typical Value Range for Phenols |

|---|---|---|

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -5.0 to -6.5 |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -0.5 to -2.0 |

| HOMO-LUMO Gap (eV) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | 4.0 to 5.5 |

| Dipole Moment (Debye) | Measure of the overall polarity of the molecule. | 1.5 to 3.5 |

Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility. The rotation around the C-N bonds of the dibutylamino group and the C-O bond of the hydroxyl group leads to various possible conformers. Computational methods can be used to calculate the potential energy surface and identify the most stable conformations. researchgate.net

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Reaction Mechanism Predictions and Energetic Landscape Mapping

Computational chemistry can predict the most likely pathways for chemical reactions involving this compound by mapping the energetic landscape. This involves identifying transition states and calculating activation energies for different potential reaction mechanisms. researchgate.netacs.org

For example, in oxidation reactions, which are common for phenols, theoretical studies can elucidate the mechanism, which could proceed via hydrogen atom transfer (HAT), single electron transfer (SET), or other pathways. acs.org DFT calculations can determine the bond dissociation enthalpy (BDE) of the O-H bond, which is a key parameter in predicting the favorability of the HAT mechanism. acs.org By comparing the activation energies of different pathways, the predominant reaction mechanism can be predicted.

Quantitative Structure-Property Relationships (QSPR) for Predictive Modeling of Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties. iosrjournals.org These models use molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule.

For this compound, QSPR models could be developed to predict properties such as its boiling point, solubility, or partitioning behavior. mdpi.com A study on phenolic derivatives used descriptors like 3D-MoRSE (3D Molecule Representation of Structures based on Electron diffraction) descriptors, RDF (Radial Distribution Function) descriptors, and others to build linear models for predicting properties like the parachor, which relates to molar volume and surface tension. iosrjournals.org Another approach, ALL-QSAR, has been used to model the toxicity of phenol (B47542) analogs. nih.gov The development of a robust QSPR model for this compound would require a dataset of related compounds with experimentally determined properties and the calculation of a wide range of molecular descriptors. semanticscholar.org

Applications in Materials Science and Specialty Chemicals

Precursor in the Synthesis of Advanced Organic Materials

3-(Dibutylamino)phenol is a key precursor in the creation of sophisticated organic materials, most notably squaraine dyes, which are of significant interest in the field of organic electronics.

Squaraines for Organic Electronics and Dyes:

Squaraine dyes are synthesized through the condensation reaction of an electron-rich aromatic or heterocyclic compound with squaric acid. nih.gov this compound serves as the electron-rich component in this reaction. The synthesis typically involves condensing this compound with squaric acid to produce the corresponding squaraine dye. nih.govcdnsciencepub.com For instance, the known squaraine dye 5 is prepared with an 80% yield by condensing 3-(N,N-dibutylamino)phenol with squaric acid. nih.gov

These dyes exhibit sharp and intense absorption bands in the visible and near-infrared (NIR) regions, making them suitable for applications in organic solar cells and as fluorescent dyes. nih.govrsc.org The specific properties of the resulting squaraine can be tuned by modifying the structure of the aminophenol precursor. The resulting squaraine dyes, such as those derived from this compound, are known for their high fluorescence and are explored for encapsulation within macrocycles to form rotaxanes, which can alter their photophysical properties. nih.gov The encapsulation of a hydroxy-substituted squaraine dye, derived from this compound, inside a tetralactam macrocycle has been demonstrated to result in a highly fluorescent and rigid structure. nih.govnd.edu

The synthesis of unsymmetrical squaraines, which have different aromatic groups attached to the central squaric acid core, can also utilize this compound. rsc.org These unsymmetrical squaraines are particularly interesting for applications in organic solar cells. rsc.org The synthesis involves reacting this compound with a squaryl chloride in the presence of a Lewis acid like aluminum trichloride. rsc.org

Interactive Data Table: Synthesis of Squaraine Dyes from this compound

| Reactant 1 | Reactant 2 | Product | Yield | Reference |

| This compound | Squaric acid | Symmetrical Squaraine Dye | 80% | nih.gov |

| This compound | Squaryl chloride / AlCl3 | Unsymmetrical Squaraine Intermediate | 82.5% (for a similar intermediate) | rsc.org |

Exploration in Dye Chemistry and Pigment Development

Beyond squaraines, this compound is a valuable intermediate in the broader field of dye chemistry. chembk.comchembk.com Its derivatives are used in the synthesis of various colorants. For example, it is a precursor for fluoran (B1223164) dyes, which are used as color formers in thermal paper and pressure-sensitive recording materials. google.com The reaction of 2-(4'-di-n-butylamino-2'-hydroxybenzoyl)benzoic acid, a derivative of this compound, with other aromatic compounds leads to the formation of these complex dye structures. google.com The purity of the this compound precursor is critical, as impurities can affect the color and performance of the final dye product. google.com

Intermediacy in the Synthesis of Non-Biological Target Molecules

The reactivity of the aromatic ring and the functional groups of this compound make it a useful intermediate in multi-step organic syntheses of various non-biological target molecules. The phenolic hydroxyl group can be readily converted into other functional groups, and the aromatic ring can undergo electrophilic substitution reactions to introduce additional substituents, allowing for the construction of complex molecular architectures. acs.org

Environmental Chemistry and Degradation Studies of Substituted Aminophenols

Pathways of Environmental Transformation and Fate of Phenol (B47542) Derivatives

Phenol and its derivatives enter the environment from various industrial and natural sources. nih.gov Once released, their fate is governed by several transformation pathways. In the atmosphere, phenols can undergo photochemical reactions. In aquatic environments, key processes include oxidation and microbial degradation. gov.bc.ca The structure of the phenol derivative greatly influences its environmental persistence and transformation products. For instance, the presence of substituents on the aromatic ring can alter the rate and products of degradation. pjoes.com Light-induced nitration is another potential transformation pathway for phenols in surface waters containing nitrate (B79036) or nitrite. researchgate.net In soil, phenol derivatives are subject to microbial transformation, which can lead to the formation of catechols through hydroxylation. pjoes.com

Research on Biodegradation and Chemical Degradation Mechanisms in Aquatic and Terrestrial Environments

The biodegradation of phenolic compounds is a critical process for their removal from the environment and has been extensively studied for various derivatives.

Aquatic Environments: In aquatic systems, microbial communities can adapt to degrade substituted phenols. jelsciences.compnnl.gov The biodegradation of aminophenols, for example, is known to be readily achievable by unacclimated biomass. nih.gov However, factors such as the presence of other organic matter, like humic acids, can suppress the metabolic activity of microbial communities towards these compounds. sustainability-directory.com The degradation can proceed through different mechanisms. For example, photocatalytic degradation of aminophenols on titanium dioxide surfaces converts the amino group primarily into ammonium (B1175870) ions (NH₄⁺) and a smaller fraction into nitrate (NO₃⁻). acs.org Under anaerobic conditions, some substituted phenols can be mineralized to carbon dioxide and methane, while others, like monosubstituted nitrophenols, are transformed into the corresponding aminophenols. rsc.org

Terrestrial Environments: In soil, the degradation of substituted phenols is also primarily microbial. Studies on compounds like 2-chloro-4-aminophenol have shown that bacteria can utilize them as a sole source of carbon and energy. nih.gov The degradation pathway for this compound was initiated by a deaminase enzyme, which converted it to chlorohydroquinone. nih.gov The rate of degradation in soil can be influenced by whether the soil is sterile or non-sterile, indicating a complex interaction between the introduced bacteria and the native soil microbiome. nih.gov The persistence of related compounds, such as organotins with butyl groups, has been shown to depend on their degree of substitution, with less substituted compounds being more persistent in soil. nih.gov

Analytical Methodologies for Environmental Monitoring of Aminophenol Derivatives

Accurate monitoring is essential for understanding the prevalence and fate of aminophenol derivatives in the environment. A variety of analytical techniques are employed for their detection and quantification in environmental matrices like water and soil.

Commonly used methods include:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation and determination of aminophenol isomers in water samples. Methods have been developed using mixed-mode stationary phases and UV detection. nih.gov

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a standard method for analyzing phenols. For improved analysis, phenols can be converted to more volatile derivatives. omicsonline.org

Spectrophotometry: Derivative UV spectrophotometric methods have been developed for the simultaneous quantification of mixtures of phenol and aminophenols in water samples, offering a simpler and more cost-effective alternative to chromatographic methods. pjoes.comunep.org

Electroanalytical Methods: Techniques like electrochemical sensing are emerging as promising alternatives for monitoring aminophenols due to their high sensitivity and potential for in-situ applications.

The selection of an analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and cost considerations.

Method Development for Analytical Quality Control and Reference Standards

Development and Validation of Robust Analytical Methods for 3-(Dibutylamino)phenol

The development and validation of analytical methods are critical for ensuring the reliability and consistency of results in the analysis of this compound. omicsonline.orgujpronline.com These processes are guided by international standards, such as those from the International Conference on Harmonisation (ICH), to guarantee that the methods are suitable for their intended purpose. omicsonline.orgdemarcheiso17025.com

Commonly Employed Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of phenolic compounds. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is often the method of choice. google.com A patent for the preparation of 3-(N,N-disubstituted amino)phenols describes the use of HPLC to determine the purity of the final product, achieving purities as high as 99.4% by weight. google.com The mobile phase in such methods typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds. hpst.czphytopharmajournal.com For phenols, derivatization is often necessary to increase their volatility and improve chromatographic performance. epa.gov However, underivatized phenols can also be analyzed by GC with a flame ionization detector (FID). epa.gov GC-MS provides both retention time data for identification and mass spectra for structural confirmation, making it invaluable for impurity profiling. nih.govjapsonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, including ¹H and ¹³C NMR, is essential for the unambiguous structural elucidation of this compound and the identification of any impurities.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the main compound and its impurities.

Method Validation Parameters:

According to ICH guidelines, the validation of an analytical method for a compound like this compound should address the following parameters to ensure its performance characteristics meet the requirements for the intended analytical application: omicsonline.orgdemarcheiso17025.com

| Validation Parameter | Description |

| Specificity/Selectivity | The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. demarcheiso17025.com |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. omicsonline.org |

| Accuracy | The closeness of the test results obtained by the method to the true value. demarcheiso17025.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). demarcheiso17025.com |

| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. omicsonline.org |

Application as Reference Standards in Chemical and Pharmaceutical Research

Reference standards are highly characterized materials that are used to ensure the identity, strength, quality, and purity of substances. axios-research.com this compound, when produced and certified as a reference standard, plays a crucial role in various analytical applications. axios-research.comsynthinkchemicals.com

Key Applications as a Reference Standard:

Analytical Method Development and Validation: It is used to develop and validate new analytical methods for the determination of related compounds in chemical and pharmaceutical products. axios-research.comsynzeal.com

Quality Control (QC) during Synthesis and Formulation: In pharmaceutical manufacturing, reference standards are used to qualify and quantify impurities in active pharmaceutical ingredients (APIs) and finished drug products. axios-research.com For instance, a related compound, 3-(Dimethylamino)phenol, is used as a reference standard for the API Lumacaftor and as an impurity reference standard for Rivastigmine. axios-research.com

Traceability to Pharmacopeial Standards: Commercially available reference standards of related compounds are often traceable to pharmacopeial standards like those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). axios-research.com This ensures consistency and comparability of results across different laboratories and manufacturers.

Quality Control Strategies for Compound Synthesis and Purity Assessment

A robust quality control (QC) strategy is essential throughout the synthesis and purification of this compound to ensure the final product meets the required purity specifications.

Synthesis and In-Process Controls:

The synthesis of this compound can be achieved through various routes, such as the reaction of resorcinol (B1680541) with dibutylamine (B89481) at elevated temperatures or the reaction of 3-nitrophenol (B1666305) with dibutylamine.

Key QC Steps during Synthesis:

Raw Material Testing: Ensuring the quality of starting materials like resorcinol and dibutylamine is the first critical step. researchgate.net

In-Process Monitoring: Analytical techniques like HPLC or GC are used to monitor the progress of the reaction, ensuring complete conversion of starting materials and minimizing the formation of by-products. google.com A patent describes terminating the reaction of resorcin with a primary amine when the conversion of resorcin is 50 mol % or more and the amount of a specific by-product is 2 mol % or less. google.com

Impurity Profiling: Identifying and characterizing potential impurities is crucial. For phenolic compounds, potential impurities can include isomers, starting materials, and by-products from side reactions. europa.eu For example, in the synthesis of a related phenol (B47542), an isomer was identified as a relevant impurity. europa.eu

Purity Assessment of the Final Product:

The final purity of this compound is typically assessed using a combination of chromatographic and spectroscopic methods.

| Analytical Technique | Purpose in Purity Assessment |

| HPLC-UV/DAD | Quantifies the main compound and detects UV-absorbing impurities. Purity is often reported as a percentage of the total peak area. europa.eu |

| GC-FID/MS | Determines the content of volatile and semi-volatile impurities. GC can achieve high resolution, separating closely related compounds. tcichemicals.comvwr.com |

| Karl Fischer Titration | Specifically determines the water content in the final product. europa.eu |

| ICP-OES/MS | Used for the analysis of trace metal impurities. europa.eu |

A purity of >99% is often achievable and is verified by these methods. For example, a patent for a similar compound preparation reports a purity of 99.1% and 99.4% as determined by HPLC. google.com Another patent reports an HPLC purity of 99.2% for a related intermediate. google.com The use of solid-phase scavenging with basic polystyrene resins has also been explored as a selective purification method for phenolic isomers. researchgate.net

By implementing these comprehensive analytical and quality control strategies, the production of high-purity this compound suitable for use as a reference standard and in other high-purity applications can be reliably achieved.

Q & A

Q. What strategies validate the stability of this compound under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.